molecular formula C27H38N2O3 B560628 Veledimex racemate CAS No. 755013-59-3

Veledimex racemate

カタログ番号: B560628
CAS番号: 755013-59-3
分子量: 438.6 g/mol
InChIキー: LZWZPGLVHLSWQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Veledimex racemate is the racemic form of veledimex, an orally available, small-molecule ligand that activates the RheoSwitch Therapeutic System. It is used in scientific research, particularly in the field of gene therapy, due to its ability to control the expression of target genes .

準備方法

Synthetic Routes and Reaction Conditions

Veledimex racemate is synthesized through a series of chemical reactions involving diacylhydrazine as a key intermediate. The synthetic route typically involves the formation of the diacylhydrazine core, followed by functional group modifications to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reproducibility .

化学反応の分析

Types of Reactions

Veledimex racemate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

科学的研究の応用

Veledimex racemate has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in various chemical reactions to study its effects on reaction mechanisms and outcomes.

    Biology: Employed in gene therapy research to control the expression of target genes using the RheoSwitch Therapeutic System.

    Medicine: Investigated for its potential in treating various cancers, including glioblastoma and breast cancer, by regulating the expression of therapeutic genes.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

作用機序

Veledimex racemate exerts its effects by binding to the ecdysone receptor (EcR) in the RheoSwitch Therapeutic System. This binding activates the expression of target genes, leading to the production of therapeutic proteins. The molecular targets and pathways involved include the interleukin-12 (IL-12) pathway, which plays a critical role in stimulating anti-cancer immune responses .

類似化合物との比較

Similar Compounds

Uniqueness

Veledimex racemate is unique due to its ability to activate the RheoSwitch Therapeutic System, making it a valuable tool in gene therapy research. Its racemic nature allows for a broader range of biological activity compared to its enantiomeric counterparts .

生物活性

Veledimex, a small molecule compound, is primarily known for its role as an oral activator in gene therapy applications, particularly in the context of immunotherapy for cancer treatment. It acts by inducing the expression of interleukin-12 (IL-12), a key cytokine involved in enhancing immune responses against tumors. This article delves into the biological activity of veledimex racemate, summarizing clinical findings, mechanisms of action, and relevant case studies.

Veledimex functions as a gene switch that activates the expression of IL-12 specifically at the tumor site. This localized expression aims to maximize therapeutic effects while minimizing systemic toxicity often associated with IL-12 administration. The mechanism can be summarized as follows:

  • Activation : Upon administration, veledimex binds to its receptor, leading to the transcriptional activation of IL-12.
  • Cytokine Release : The production of IL-12 promotes T-cell activation and enhances the cytotoxic response against tumor cells.
  • Immune Modulation : Increased levels of IL-12 lead to downstream effects such as the production of interferon-gamma (IFN-γ), which further stimulates immune activity.

Table 1: Summary of Veledimex Mechanism

StepDescription
ActivationBinds to receptor, triggering IL-12 transcription
Cytokine ReleasePromotes T-cell activation and cytotoxic response
Immune ModulationIncreases IFN-γ production, enhancing immune activity

Phase I Trials

Clinical trials have demonstrated promising results for veledimex in treating recurrent glioblastoma multiforme (rGBM). A notable study reported that:

  • Median Overall Survival (mOS) : Patients receiving 20 mg of veledimex showed an mOS of 12.7 months compared to historical controls with mOS ranging from 5 to 8 months .
  • Tolerability : The 20 mg dose was well tolerated with fewer adverse events compared to higher doses (30 mg and 40 mg) which had increased toxicity profiles .

Case Study Insights

In a cohort analysis from the Phase I trial:

  • Adverse Reactions : Common reactions included fever, lymphopenia, and elevated liver enzymes due to cytokine release syndrome (CRS) .
  • Dexamethasone Interaction : Patients receiving ≤10 mg of dexamethasone during treatment had improved overall survival compared to those receiving higher doses, suggesting corticosteroids may blunt the immunotherapeutic effects of IL-12 .

Table 2: Clinical Outcomes from Phase I Trials

Dose (mg)mOS (months)Adverse EventsDexamethasone Impact
107.6SubtherapeuticNot significant
2012.7Fewer toxicitiesPositive correlation
30Not reportedIncreased AEsNegative correlation

Ongoing Research and Future Directions

Recent studies are exploring combination therapies involving veledimex and other immunotherapeutics such as PD-1 inhibitors. A Phase II trial is currently assessing the safety and efficacy of combining intratumoral Ad-RTS-hIL-12 with oral veledimex alongside cemiplimab (a PD-1 inhibitor) in patients with recurrent or progressive glioblastoma . Preliminary findings suggest that this combination may enhance tumor infiltration by CD8+ T cells and improve patient outcomes.

Key Findings from Recent Studies

  • Tumor Infiltration : Post-treatment biopsies indicated increased CD8+ T cell infiltration in tumors treated with veledimex-regulated IL-12 therapy .
  • Blood-Brain Barrier Penetration : There is evidence that veledimex effectively crosses the blood-brain barrier, which is critical for treating central nervous system tumors .

Table 3: Summary of Ongoing Studies

Study TypeCombination TherapyTarget ConditionKey Outcomes
Phase IIAd-RTS-hIL-12 + Veledimex + CemiplimabRecurrent GlioblastomaEnhanced CD8+ infiltration
OngoingVeledimex + Other ImmunotherapiesVarious CancersSafety and Efficacy

特性

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119497
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755013-59-3
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755013-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veledimex racemate
Reactant of Route 2
Reactant of Route 2
Veledimex racemate
Reactant of Route 3
Reactant of Route 3
Veledimex racemate
Reactant of Route 4
Reactant of Route 4
Veledimex racemate
Reactant of Route 5
Reactant of Route 5
Veledimex racemate
Reactant of Route 6
Veledimex racemate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。